molecular formula N3NdO9 B8512607 Neodymium(3+);trinitrate CAS No. 22653-35-6

Neodymium(3+);trinitrate

Cat. No. B8512607
CAS RN: 22653-35-6
M. Wt: 330.26 g/mol
InChI Key: CFYGEIAZMVFFDE-UHFFFAOYSA-N
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Patent
US07790290B2

Procedure details

The mono(2-butoxyethyl)phthalic acid obtained in 10-1 was formed into a triethylamine salt in anhydrous ethanol, after which an ethanol solution of neodymium nitrate was added while stirring. That is, a reactor similar to the above was used to stir a solution obtained by adding 50 ml of an anhydrous ethanol to 79.9 g of the mono(2-butoxyethyl)phthalic acid obtained in 10-1, while dripping 30.4 g of triethylamine while maintaining at 25° C. or less by cooling in an ice water bath. After dripping, the solution was heated for 1 hour at 40° C. to prepare a synthesis solution of mono(2-butoxyethyl)phthalic acid-triethylamine salts. Next, this synthesis solution was adjusted to 20° C., and a solution obtained by dissolving 43.8 g of neodymium nitrate into 120 ml of ethanol was dripped in while stirring. After dripping, the solution was heated to 40° C. for 1 hour, to produce a synthesis solution of a neodymium salt of mono(2-butoxyethyl)phthalic acid. Then, ethanol was distilled from this synthesis solution to concentrate, 200 ml of dichloromethane were added to the concentrate to form a solution, this solution was transferred to a 1 L separating funnel, shaken after pouring 400 ml of water into this separating funnel, and the resulting neodymium salts of mono(2-butoxyethyl)phthalic acid were washed. After further washing this chloromethane solution twice with 400 ml of water, the dichloromethane was distilled out. The solid obtained by distillation was crushed, then dried under reduced pressure at 50° C. to obtain 78.1 g of a neodymium salt of mono(2-butoxyethyl)phthalic acid (yield 83%).
Name
mono(2-butoxyethyl)phthalic acid
Quantity
79.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
mono(2-butoxyethyl)phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30.4 g
Type
reactant
Reaction Step Five
[Compound]
Name
mono(2-butoxyethyl)phthalic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
43.8 g
Type
reactant
Reaction Step Seven
Quantity
120 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH2:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:10]([C:11]([OH:13])=[O:12])[C:9]=1[C:17]([OH:19])=[O:18])[CH2:2][CH2:3][CH3:4].C(N(CC)CC)C.[N+]([O-])([O-])=O.[Nd+3:31].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>C(O)C>[Nd:31].[CH2:1]([O:5][CH2:6][CH2:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:10]([C:11]([OH:13])=[O:12])[C:9]=1[C:17]([OH:19])=[O:18])[CH2:2][CH2:3][CH3:4] |f:2.3.4.5|

Inputs

Step One
Name
mono(2-butoxyethyl)phthalic acid
Quantity
79.9 g
Type
reactant
Smiles
C(CCC)OCCC1=C(C(C(=O)O)=CC=C1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
mono(2-butoxyethyl)phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCC1=C(C(C(=O)O)=CC=C1)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
30.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
mono(2-butoxyethyl)phthalic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
43.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reactor similar to the above was used
STIRRING
Type
STIRRING
Details
to stir a solution
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
obtained in 10-1
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining at 25° C. or less
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice water bath
CUSTOM
Type
CUSTOM
Details
was adjusted to 20° C.
CUSTOM
Type
CUSTOM
Details
a solution obtained
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 40° C. for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
[Nd]
Name
Type
product
Smiles
C(CCC)OCCC1=C(C(C(=O)O)=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.